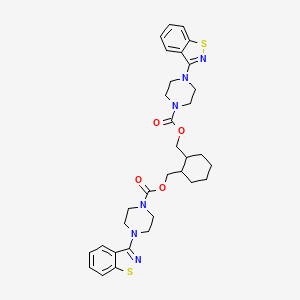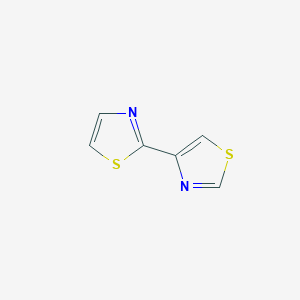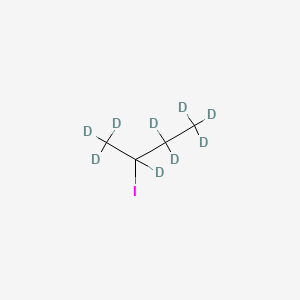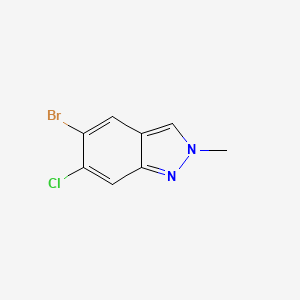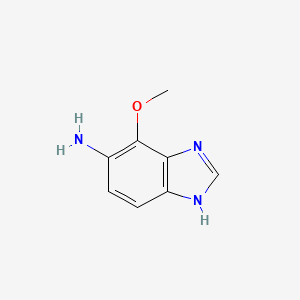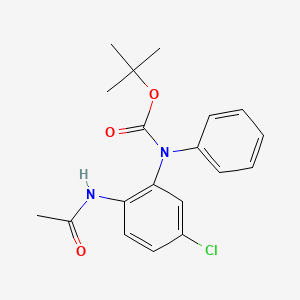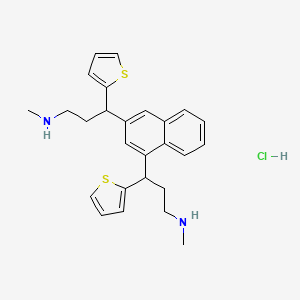
3,3'-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride is a chemical compound known for its role as an impurity in Duloxetine, a serotonin-norepinephrine reuptake inhibitor. Duloxetine is used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, neuropathic pain, and central sensitization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride involves multiple steps, including the formation of intermediate compounds. The process typically requires specific reagents and conditions, such as the use of solvents like DMF and methanol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalene or thiophene derivatives.
Applications De Recherche Scientifique
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride has several scientific research applications:
Mécanisme D'action
as an impurity of Duloxetine, it may interact with serotonin and norepinephrine pathways, affecting neurotransmitter levels and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Duloxetine: The parent compound, a serotonin-norepinephrine reuptake inhibitor.
Other Naphthalene Derivatives: Compounds with similar naphthalene structures.
Thiophene Derivatives: Compounds containing thiophene rings.
Uniqueness
3,3’-(Naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride is unique due to its specific structure, combining naphthalene and thiophene moieties with methylated amine groups. This combination imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C26H31ClN2S2 |
|---|---|
Poids moléculaire |
471.1 g/mol |
Nom IUPAC |
N-methyl-3-[4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-yl]-3-thiophen-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C26H30N2S2.ClH/c1-27-13-11-22(25-9-5-15-29-25)20-17-19-7-3-4-8-21(19)24(18-20)23(12-14-28-2)26-10-6-16-30-26;/h3-10,15-18,22-23,27-28H,11-14H2,1-2H3;1H |
Clé InChI |
AGFPZPDYWBAILF-UHFFFAOYSA-N |
SMILES canonique |
CNCCC(C1=CC=CS1)C2=CC3=CC=CC=C3C(=C2)C(CCNC)C4=CC=CS4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


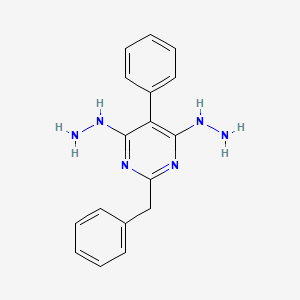
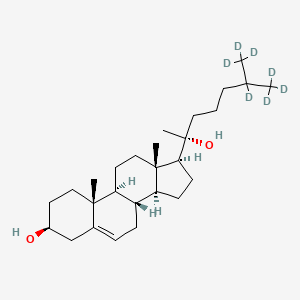
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
